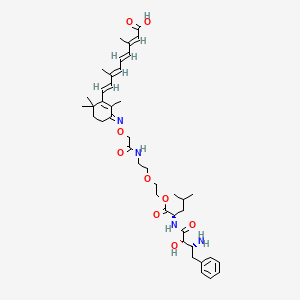
PROTAC CRABP-II Degrader-1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
PROTAC CRABP-II Degrader-1 is a potent degrader of cellular retinoic acid binding protein II (CRABP-II). This compound is based on the cellular inhibitor of apoptosis protein 1 (cIAP1) ligand and is designed to target and degrade CRABP-II through the ubiquitin-proteasome system .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of PROTAC CRABP-II Degrader-1 involves the conjugation of a ligand for CRABP-II with a ligand for cIAP1 through a linker. The synthetic route typically includes the following steps:
Synthesis of the CRABP-II ligand: This involves the preparation of a molecule that can specifically bind to CRABP-II.
Synthesis of the cIAP1 ligand: This involves the preparation of a molecule that can specifically bind to cIAP1.
Linker attachment: The two ligands are connected via a linker, which is often a polyethylene glycol (PEG) chain to provide flexibility and appropriate spacing
Industrial Production Methods
the general approach would involve large-scale synthesis of the individual components (CRABP-II ligand, cIAP1 ligand, and linker) followed by their conjugation under controlled conditions to ensure high yield and purity .
化学反应分析
Types of Reactions
PROTAC CRABP-II Degrader-1 primarily undergoes the following types of reactions:
Binding reactions: The compound binds to CRABP-II and cIAP1.
Ubiquitination: The binding of the compound to cIAP1 facilitates the ubiquitination of CRABP-II.
Proteasomal degradation: The ubiquitinated CRABP-II is recognized and degraded by the proteasome
Common Reagents and Conditions
Reagents: Common reagents include the CRABP-II ligand, cIAP1 ligand, and a PEG linker.
Conditions: The reactions are typically carried out under mild conditions to preserve the integrity of the ligands and the linker
Major Products
The major product of these reactions is the degraded form of CRABP-II, which is broken down into smaller peptides and amino acids by the proteasome .
科学研究应用
PROTAC CRABP-II Degrader-1 has several scientific research applications, including:
Cancer research: It is used to study the role of CRABP-II in cancer and to develop targeted therapies for cancers that overexpress CRABP-II
Drug discovery: The compound is used as a tool in drug discovery to identify and validate new therapeutic targets
Biological research: It helps in understanding the biological functions of CRABP-II and its interactions with other proteins
Chemical biology: The compound is used to study the mechanisms of protein degradation and the ubiquitin-proteasome system
作用机制
PROTAC CRABP-II Degrader-1 exerts its effects through a mechanism known as targeted protein degradation. The compound consists of two ligands connected by a linker:
CRABP-II ligand: Binds to CRABP-II.
cIAP1 ligand: Binds to cIAP1, an E3 ubiquitin ligase.
When this compound binds to both CRABP-II and cIAP1, it brings the two proteins into close proximity. This proximity induces the ubiquitination of CRABP-II by cIAP1, marking it for degradation by the proteasome. The degraded CRABP-II is then broken down into smaller peptides and amino acids .
相似化合物的比较
Similar Compounds
PROTAC CRABP-I Degrader-1: Targets and degrades cellular retinoic acid binding protein I (CRABP-I).
PROTAC BRD4 Degrader-1: Targets and degrades bromodomain-containing protein 4 (BRD4).
PROTAC ERK1/2 Degrader-1: Targets and degrades extracellular signal-regulated kinases 1 and 2 (ERK1/2)
Uniqueness
PROTAC CRABP-II Degrader-1 is unique in its ability to specifically target and degrade CRABP-II. This specificity allows for precise modulation of CRABP-II levels in cells, making it a valuable tool for studying the biological functions of CRABP-II and developing targeted therapies .
属性
分子式 |
C42H60N4O9 |
|---|---|
分子量 |
764.9 g/mol |
IUPAC 名称 |
(2E,4E,6E,8E)-9-[(3E)-3-[2-[2-[2-[(2S)-2-[[(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl]amino]-4-methylpentanoyl]oxyethoxy]ethylamino]-2-oxoethoxy]imino-2,6,6-trimethylcyclohexen-1-yl]-3,7-dimethylnona-2,4,6,8-tetraenoic acid |
InChI |
InChI=1S/C42H60N4O9/c1-28(2)24-36(45-40(51)39(50)34(43)26-32-14-9-8-10-15-32)41(52)54-23-22-53-21-20-44-37(47)27-55-46-35-18-19-42(6,7)33(31(35)5)17-16-29(3)12-11-13-30(4)25-38(48)49/h8-17,25,28,34,36,39,50H,18-24,26-27,43H2,1-7H3,(H,44,47)(H,45,51)(H,48,49)/b13-11+,17-16+,29-12+,30-25+,46-35+/t34-,36+,39+/m1/s1 |
InChI 键 |
XEMRMMAFXLINDA-XVCXXHFGSA-N |
手性 SMILES |
CC\1=C(C(CC/C1=N\OCC(=O)NCCOCCOC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](CC2=CC=CC=C2)N)O)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)O)/C)/C |
规范 SMILES |
CC1=C(C(CCC1=NOCC(=O)NCCOCCOC(=O)C(CC(C)C)NC(=O)C(C(CC2=CC=CC=C2)N)O)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


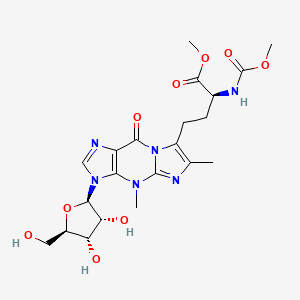
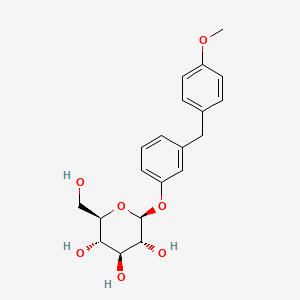
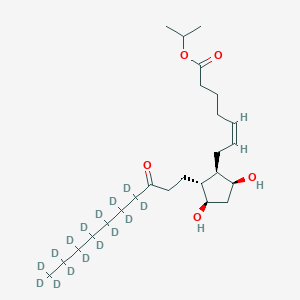

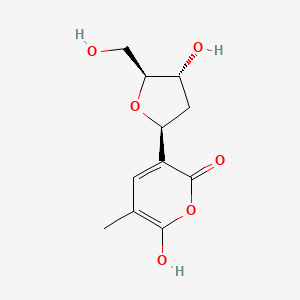
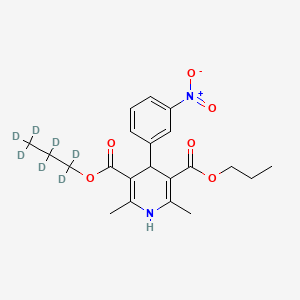


![(8R,10R,14R)-12-hydroxy-17-[(2S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12426128.png)

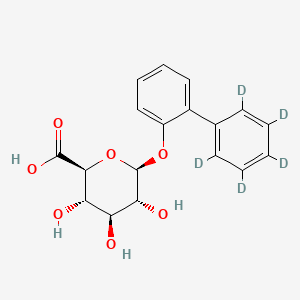
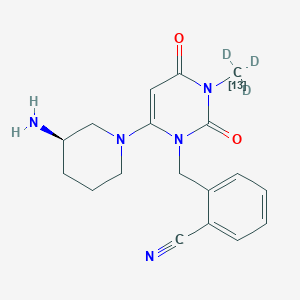

![5-methoxy-2-[4-(4-pyrrolidin-1-ylbutylamino)quinazolin-2-yl]-1H-indole-3-carbaldehyde](/img/structure/B12426160.png)
